molecular formula C20H22N2S B14552350 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione CAS No. 62218-82-0

3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione

Cat. No.: B14552350
CAS No.: 62218-82-0
M. Wt: 322.5 g/mol
InChI Key: KFOIYMIQTCZLRX-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione is a heterocyclic compound with the molecular formula C20H22N2S and a molecular weight of 322.47 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings share a single atom. The presence of the diazaspiro structure and the thione group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione typically involves the reaction of appropriate diamines with carbon disulfide or thiocarbonyl compounds under controlled conditions. One common method includes the use of substituted aryl halides in the presence of palladium catalysts, such as Pd(OAc)2 and PPh3, to form the spiro scaffold . The reaction conditions often require a solvent like toluene and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The spiro structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione is unique due to its specific arrangement of phenyl groups and the thione moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

62218-82-0

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

IUPAC Name

3,3-diphenyl-1,4-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C20H22N2S/c23-18-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)22-19(21-18)14-8-3-9-15-19/h1-2,4-7,10-13,22H,3,8-9,14-15H2,(H,21,23)

InChI Key

KFOIYMIQTCZLRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=S)C(N2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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